2-Methoxy-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide
2-Methoxy-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide
Brand Name:
Vulcanchem
CAS No.:
904510-11-8
VCID:
VC0364951
InChI:
InChI=1S/C18H17N3O4/c1-23-11-16(22)19-15-6-4-3-5-14(15)18-20-17(21-25-18)12-7-9-13(24-2)10-8-12/h3-10H,11H2,1-2H3,(H,19,22)
SMILES:
COCC(=O)NC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)OC
Molecular Formula:
C18H17N3O4
Molecular Weight:
339.3g/mol
2-Methoxy-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide
CAS No.: 904510-11-8
Main Products
VCID: VC0364951
Molecular Formula: C18H17N3O4
Molecular Weight: 339.3g/mol
CAS No. | 904510-11-8 |
---|---|
Product Name | 2-Methoxy-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide |
Molecular Formula | C18H17N3O4 |
Molecular Weight | 339.3g/mol |
IUPAC Name | 2-methoxy-N-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]acetamide |
Standard InChI | InChI=1S/C18H17N3O4/c1-23-11-16(22)19-15-6-4-3-5-14(15)18-20-17(21-25-18)12-7-9-13(24-2)10-8-12/h3-10H,11H2,1-2H3,(H,19,22) |
Standard InChIKey | CDLQRIAJTYNJIO-UHFFFAOYSA-N |
SMILES | COCC(=O)NC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)OC |
Canonical SMILES | COCC(=O)NC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)OC |
PubChem Compound | 4901921 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume